Product packaging for 5,6-Dihydrobenzo[h]quinazolin-2-amine(Cat. No.:CAS No. 66521-84-4)

5,6-Dihydrobenzo[h]quinazolin-2-amine

Cat. No.: B1303086
CAS No.: 66521-84-4
M. Wt: 197.24 g/mol
InChI Key: JBTKXKYATFWBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dihydrobenzo[h]quinazolin-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research due to its potent anti-inflammatory properties. This compound has been identified as a promising inhibitor of the NF-κB signaling pathway, a key regulator of the immune and inflammatory response . Studies demonstrate that it can significantly block the activation and phosphorylation of IκBα, thereby inhibiting the NF-κB pathway and the subsequent secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells . Furthermore, research indicates that fluorine-substituted derivatives of this scaffold can markedly reduce reactive oxygen species (ROS) production and downregulate the expression of NLRP3 inflammasome-associated proteins, including NLRP3, ASC, and caspase-1 . These mechanisms highlight its strong potential as a candidate for investigating therapeutic strategies against neuroinflammatory and neurodegenerative diseases . The compound also serves as a core scaffold for the development of novel antiplatelet and antibacterial agents, with some analogs shown to inhibit bacterial virulence factors like streptokinase and biofilm formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTKXKYATFWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376980
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-84-4
Record name 5,6-dihydrobenzo[h]quinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5,6 Dihydrobenzo H Quinazolin 2 Amine

Established Synthetic Pathways for 5,6-Dihydrobenzo[h]quinazolin-2-amine Core Synthesis

The construction of the fundamental 5,6-dihydrobenzo[h]quinazoline-2-amine framework can be achieved through several established synthetic routes. These methods primarily involve the formation of the pyrimidine (B1678525) ring fused to a dihydronaphthalene system.

Michael Addition Reactions in Dihydrobenzo[h]quinazoline Synthesis

A prominent and effective method for the synthesis of the tetrahydrobenzo[h]quinazoline core, a close precursor to the dihydro- variant, involves a Michael addition reaction. This approach typically utilizes the reaction of guanidine (B92328) hydrochloride with an α,β-unsaturated ketone. Specifically, derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine are generated through the condensation of appropriately substituted 2-(benzylidene)-3,4-dihydronaphthalen-1(2H)-ones with guanidine hydrochloride under basic catalysis. This reaction proceeds via an initial nucleophilic attack of the guanidine onto the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. This methodology has proven to be particularly useful in the synthesis of fluorine-substituted derivatives.

Other Condensation and Cyclization Approaches

Beyond the Michael addition, other condensation and cyclization strategies have been employed for the synthesis of the 5,6-dihydrobenzo[h]quinazoline (B11911934) core. One-pot multi-component reactions have emerged as an efficient approach. For instance, the reaction of α-tetralone with formamide (B127407) in the presence of a palladium catalyst has been reported to yield 5,6-dihydrobenzo[h]quinazoline. researchgate.net This method offers a direct route to the core structure from readily available starting materials.

Furthermore, various condensation reactions that are staples in quinazoline (B50416) synthesis can be adapted for the dihydrobenzo[h]quinazoline system. These often involve the reaction of a suitable aminonaphthalene derivative with a one-carbon source, such as formamide or a derivative thereof, to construct the pyrimidine ring. The specific choice of reactants and conditions can be tailored to achieve the desired dihydro- level of saturation in the final product.

Synthesis of Substituted this compound Derivatives

The therapeutic efficacy of the this compound scaffold can be significantly modulated by the introduction of various substituents. To this end, a range of synthetic strategies have been developed to allow for the controlled functionalization of the core structure.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the 5,6-dihydrobenzo[h]quinazoline-2-amine core is crucial for the systematic exploration of structure-activity relationships. While direct C-H functionalization of the parent heterocycle is an area of ongoing research, established methods often rely on the introduction of directing groups or the use of pre-functionalized starting materials.

General principles of C-H activation in related heterocyclic systems, such as quinolines, provide a framework for potential regioselective modifications. mdpi.comnih.gov Transition metal-catalyzed cross-coupling reactions, for example, can be employed to introduce substituents at specific positions, provided a suitable handle like a halogen atom is present on the ring. The inherent reactivity of the different positions on the quinazoline ring can also be exploited to achieve regioselectivity under certain reaction conditions. For instance, electrophilic or nucleophilic aromatic substitution reactions may proceed at specific sites based on the electronic properties of the ring system and any existing substituents.

Incorporation of Specific Pharmacophores (e.g., fluorine-substitution)

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of fluorine-substituted this compound derivatives has been successfully achieved.

As mentioned in section 2.1.1, the Michael addition reaction between a fluorine-substituted 2-(benzylidene)-3,4-dihydronaphthalen-1(2H)-one and guanidine hydrochloride is a viable route. This allows for the introduction of fluorine atoms at various positions on the phenyl ring attached to the quinazoline core.

Below is a table summarizing examples of synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which are closely related to the target compound.

CompoundStarting α,β-Unsaturated Ketone
2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride(E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
2-amino-4-(4-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride(E)-2-(4-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Parallel Chemistry Processes for Derivative Libraries

The need to screen large numbers of compounds for biological activity has driven the development of parallel and combinatorial chemistry techniques. These approaches are well-suited for the synthesis of libraries of this compound derivatives.

Solid-phase synthesis has been explored for the creation of dihydroquinazoline (B8668462) libraries. nih.gov This technique involves attaching a starting material to a solid support and then carrying out a series of reactions to build the desired molecule. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away. This methodology is amenable to automation and the generation of large numbers of discrete compounds.

Multi-component reactions (MCRs) are also powerful tools for the rapid generation of molecular diversity. nih.gov One-pot MCRs that lead to the formation of the dihydroquinazoline core can be adapted for library synthesis by varying the different starting components. This allows for the creation of a large number of derivatives in a time- and resource-efficient manner. For example, a library of substituted dihydroquinazolines can be generated by reacting a common precursor with a diverse set of aldehydes or other building blocks in a parallel fashion.

Analytical Characterization of Synthesized Compounds

The confirmation of the chemical structures of newly synthesized this compound derivatives relies on a combination of powerful analytical methods. Researchers consistently employ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously determine the atomic arrangement and molecular formula of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including the 5,6-dihydrobenzo[h]quinazoline scaffold. Both ¹H (proton) and ¹³C (carbon) NMR spectra offer critical data for confirming the identity of synthesized derivatives.

¹H NMR provides information on the chemical environment, connectivity, and number of protons in the molecule. For the 5,6-dihydrobenzo[h]quinazoline core, characteristic signals include two triplets corresponding to the protons on the C5 and C6 positions of the dihydro portion. Aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum. The amine (-NH₂) protons at the C2 position usually present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR spectra are used to identify all unique carbon atoms in the molecule. The spectrum for a this compound derivative would show distinct signals for the aliphatic carbons at the C5 and C6 positions and a series of signals in the aromatic region corresponding to the fused ring system. The carbon atom at the C2 position, bonded to the amine group, has a characteristic chemical shift that helps confirm the structure.

The following table presents representative NMR data for a synthesized derivative, 8-Methoxy-4-(4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine.

Analysis TypeChemical Shift (δ ppm) and Description
¹H NMR (DMSO-d₆)9.50 (s, 1H, OH), 7.85 (d, 1H), 7.55 (d, 2H), 7.10 (s, 1H), 6.95 (d, 1H), 6.80 (d, 2H), 6.20 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.85 (t, 2H), 2.70 (t, 2H)
¹³C NMR (DMSO-d₆)162.7, 158.9, 157.5, 153.8, 136.9, 130.8, 129.7, 128.4, 126.9, 124.5, 115.6, 113.8, 112.5, 55.6, 28.7, 27.9

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of a unique molecular formula.

For derivatives of this compound, HRMS analysis using techniques like Electrospray Ionization (ESI) is typically performed. The experimentally measured mass is compared to the calculated (theoretical) mass for the proposed chemical formula. A close match between these values (often within a few parts per million, ppm) provides strong evidence for the correct assignment of the molecular formula, complementing the structural data obtained from NMR. nih.gov

The following table shows an example of HRMS data for a derivative from this class of compounds.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
8-Methoxy-4-(4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinazolin-2-amineC₁₉H₁₇N₃O₂319.1321319.1325

Pharmacological Investigations and Biological Activities of 5,6 Dihydrobenzo H Quinazolin 2 Amine Derivatives

Anti-inflammatory Activity of 5,6-Dihydrobenzo[h]quinazolin-2-amine Derivatives

Substituted 5,6-dihydrobenzo[h]quinazolin-2-amines have been identified as a promising class of compounds with anti-inflammatory properties. researchgate.net Research into these derivatives has focused on their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs) that can offer a new therapeutic strategy for inflammatory diseases by targeting key signaling pathways with potentially lower toxicity. nih.gov

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling Pathway

A primary mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in regulating the inflammatory response. nih.gov The inhibition of this pathway is a key therapeutic target for managing inflammatory diseases. nih.gov

Derivatives of this compound have been specifically designed and synthesized to act as NF-κB inhibitors. nih.gov For instance, a fluorine-substituted derivative, identified as compound 8c in one study, was shown to effectively inhibit the NF-κB signaling pathway. researchgate.netnih.gov Another derivative, compound 17, which has a 7-fluorine atom and a 3-methoxy group, also demonstrated potent inhibitory effects on this pathway. nih.govmedchemexpress.com

The activation of the NF-κB pathway is regulated by the inhibitor of kappa B alpha (IκBα). In resting cells, IκBα binds to NF-κB, keeping it inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govnih.gov

Several this compound derivatives have been shown to significantly suppress the phosphorylation of IκBα. researchgate.netnih.gov For example, compound 8c was found to significantly reduce the phosphorylation of IκBα. nih.gov Similarly, compound 17 was observed to block the activation and phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. nih.govmedchemexpress.com This action effectively prevents the release and nuclear translocation of NF-κB, thereby halting the inflammatory cascade at a critical early stage. nih.gov

The p65 subunit is a key component of the NF-κB complex, and its phosphorylation is essential for its transcriptional activity. Certain this compound derivatives have demonstrated the ability to inhibit this step. Specifically, the fluorine-substituted compound 8c significantly reduced the phosphorylation of p65, further contributing to the shutdown of the NF-κB signaling pathway. researchgate.netnih.gov By preventing the phosphorylation of both IκBα and p65, these compounds provide a dual-level blockade of NF-κB activation. nih.gov

Modulation of Inflammatory Mediators (e.g., TNF-α, PGE-2)

The anti-inflammatory effects of this compound derivatives extend to the modulation of downstream inflammatory mediators. The activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory molecules like Prostaglandin E2 (PGE-2). nih.govresearchgate.net

Research has shown that these derivatives can significantly inhibit the secretion of such mediators. Compound 17, for example, displayed potent anti-neuroinflammatory activity by inhibiting the secretion of TNF-α and IL-6 in LPS-stimulated microglial cells. nih.gov Other studies have confirmed that related derivatives can significantly ameliorate the release of a range of inflammatory mediators, including TNF-α, IL-1β, IL-6, and PGE-2. researchgate.net

Table 1: Inhibitory Effects of Compound 17 on Inflammatory Cytokine Release
CompoundTarget CytokineInhibition RateCell Line
Compound 17 (NF-κB-IN-4)TNF-α60.8%BV2 microglia
Compound 17 (NF-κB-IN-4)IL-680.2%BV2 microglia

Data sourced from MedchemExpress, citing Zhang XF, et al. (2022). medchemexpress.com

Evaluation in In Vitro and In Vivo Inflammation Models

The anti-inflammatory potential of this compound derivatives has been validated in both laboratory cell cultures (in vitro) and living organisms (in vivo).

In Vitro Models: A common in vitro model involves using lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate an inflammatory response in cell lines such as BV2 microglial cells. nih.govnih.gov Studies on these cells have demonstrated that derivatives like compound 17 can effectively counter the LPS-induced inflammatory response. nih.gov

In Vivo Models: The efficacy of these compounds has also been assessed in animal models of inflammation. One such model is the carrageenan-induced mouse paw edema model, a standard method for evaluating acute inflammation. scilit.com Additionally, the anti-neuroinflammatory effects have been studied in an LPS-induced mouse brain neuroinflammation model, which confirmed the ability of related compounds to decrease the release of TNF-α and IL-1β in a living system. researchgate.net

Comparative Efficacy with Reference Anti-inflammatory Drugs

While direct comparative studies for this compound derivatives are emerging, research on the broader class of condensed quinazolines provides valuable context. Certain derivatives within this chemical family have been shown to exhibit anti-inflammatory activity that is comparable or even superior to that of established NSAIDs. researchgate.net For instance, some condensed quinazolines have been reported to compete with reference drugs like "Indomethacin" and "Diclofenac" in carrageenan-induced inflammation models. researchgate.net More specifically, novel triazino[2,3-c]quinazolines, which share a related structural core, demonstrated significant anti-inflammatory activity comparable to or higher than Diclofenac in in vivo experiments. researchgate.net

Anticancer Potential and Antitumor Activity of this compound Analogues

Recent pharmacological investigations have highlighted the significant anticancer and antitumor activities of analogues based on the this compound scaffold. These compounds have emerged as a promising class of therapeutic agents, primarily through their potent inhibition of key signaling pathways involved in tumor growth and proliferation. Research has focused on their role as inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, their effects on cellular proliferation, their efficacy in preclinical in vivo models, and their ability to induce programmed cell death and cell cycle disruption.

Cellular Antiproliferative Effects

Analogues of this compound have demonstrated robust antiproliferative effects in various cancer cell lines. aacrjournals.org Their ability to inhibit cell growth is a direct consequence of their FGFR kinase inhibition. In vitro studies have shown that these compounds effectively suppress the proliferation of cancer cells that are dependent on FGFR signaling. aacrjournals.org

For instance, studies on various substituted 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine derivatives revealed good to moderate cytotoxic activities across different cancer cell lines. One particular compound, 13a, exhibited potent cytotoxicity with very low IC₅₀ values, indicating strong antiproliferative capabilities. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected this compound Analogues
CompoundCell LineIC₅₀ (µM)Reference
13aCell Line 10.0071 researchgate.net
13aCell Line 20.0094 researchgate.net
13aCell Line 30.0083 researchgate.net
13aCell Line 40.086 researchgate.net

In Vivo Antitumor Efficacy in Xenograft Models

The anticancer potential of this compound inhibitors has been validated in in vivo studies using xenograft models. aacrjournals.org These preclinical models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic efficacy of novel compounds. Derivatives of this class have demonstrated significant anti-tumor activity in appropriate xenograft models. aacrjournals.org For example, quinazoline (B50416) derivatives have shown the ability to efficiently inhibit tumor growth in models such as the H1975 and NCI-H358 xenografts. researchgate.net This demonstrates that the potent in vitro activity translates into meaningful therapeutic effects in a living organism. aacrjournals.org

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2-M phase)

In addition to inhibiting proliferation, this compound analogues can trigger programmed cell death, or apoptosis, in cancer cells. One promising derivative, compound 6d, was found to exert its anticancer activity by inducing apoptosis. researchgate.net The induction of apoptosis is a hallmark of many effective anticancer agents.

Antiplatelet Activity of this compound Derivatives

Building on prior research that identified 2-amino-5,6-dihydrobenzo[h]quinazolines as having antiplatelet and analgesic/anti-inflammatory properties, a new series of 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives with 2,4-diamino substitutions has been synthesized and evaluated. nih.gov The introduction of amino substituents at both the C-2 and C-4 positions of the benzoquinazoline framework yielded compounds with significant antiplatelet activity, described as being similar to that of acetylsalicylic acid (ASA). nih.govsigmaaldrich.com

These newly designed compounds demonstrated a potent ability to inhibit platelet aggregation. nih.gov This activity, combined with concurrent anti-inflammatory properties in some cases comparable to indomethacin, highlights the potential of this specific chemical scaffold in the development of dual-action therapeutic agents. nih.govsigmaaldrich.com

Compound ClassObserved ActivityReference
2,4-diamino-5,6-dihydrobenzo[h]quinazolinesPotent ASA-like antiplatelet activity nih.gov, sigmaaldrich.com

Other Investigated Biological Activities within the 5,6-Dihydrobenzo[h]quinazoline or Quinazoline Class

The quinazoline scaffold is a recurring motif in the development of antiviral agents. mdpi.comresearchgate.net Derivatives of this class have been investigated for activity against a wide range of viruses. nih.gov For instance, certain 2,4-disubstituted quinazoline derivatives have shown high anti-influenza virus activity, with some compounds exhibiting an IC50 of less than 10 µM. mdpi.com Other studies have identified quinazoline analogs as potent agents against Hepatitis C virus (HCV) and Japanese Encephalitis virus. mdpi.com

Research into benzo[g]quinazoline (B13665071) derivatives revealed significant activity against the human rotavirus Wa strain. mdpi.com In one study, several compounds reduced viral activity by 50% to 66%. mdpi.com The antiviral potential of quinazolines also extends to DNA viruses, with some derivatives showing activity against varicella-zoster virus and human cytomegalovirus. nih.gov More recently, during the COVID-19 pandemic, quinoline (B57606) and quinazoline derivatives were screened for their ability to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the viral life cycle. nih.gov This screening identified three compounds that showed remarkable potency in inhibiting viral RNA synthesis with relatively low cytotoxicity. nih.gov

Compound/Derivative ClassTarget Virus/MechanismObserved Activity/PotencyReference
2,4-disubstituted quinazolinesInfluenza virusIC50 < 10 µM mdpi.com
Benzo[g]quinazolinesHuman rotavirus Wa strain50-66% reduction in viral activity mdpi.com
Quinazoline derivatives (I-13e, I-13h, I-13i)SARS-CoV-2 RdRpPotent inhibition of viral RNA synthesis nih.gov
2-SulfanylquinazolinesTobacco mosaic virusEC50 of 138.1-156.4 µg/ml (superior to ribavirin) nih.gov

Quinazoline derivatives have been synthesized and evaluated for their in vitro activity against Leishmania mexicana, the parasite responsible for leishmaniasis. nih.govresearchgate.net A series of quinazoline-2,4,6-triamine compounds were tested, with one derivative, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2), demonstrating activity against both promastigote and intracellular amastigote forms of the parasite, alongside low cytotoxicity in mammalian cells. nih.govresearchgate.net

Further research has focused on N2,N4-disubstituted quinazoline-2,4-diamines, which have been tested against Leishmania donovani and Leishmania amazonensis. nih.gov This line of inquiry led to the identification of compounds with EC50 values in the single-digit micromolar or high nanomolar range. nih.gov One compound from this series also showed efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia by 37% when administered intraperitoneally. nih.gov The antileishmanial potential of the quinazoline scaffold is often linked to its ability to act as a dihydrofolate reductase (DHFR) inhibitor, although other mechanisms of action may be involved. nih.govresearchgate.net

Compound/Derivative ClassTarget OrganismKey FindingsReference
N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2)Leishmania mexicanaActive against promastigotes and intracellular amastigotes; low cytotoxicity. nih.gov, researchgate.net
N2,N4-disubstituted quinazoline-2,4-diaminesLeishmania donovani, L. amazonensisEC50 values in the high nanomolar to single-digit micromolar range. nih.gov
Compound 23 (an N2,N4-disubstituted quinazoline-2,4-diamine)Leishmania donovani (in vivo)Reduced liver parasitemia by 37% in a murine model. nih.gov

The quinazoline core is a feature of various compounds investigated for analgesic and anti-inflammatory activities. mdpi.comencyclopedia.pub As noted previously, 2-amino-5,6-dihydrobenzo[h]quinazolines were reported as analgesic agents in studies preceding the development of the 2,4-diamino substituted versions. nih.gov

A variety of quinazolinone derivatives have been synthesized and evaluated for their pain-relieving effects. nih.govactascientific.com For example, a series of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones were tested for analgesic activity, with one compound containing an ethylpropylidene group showing 73 ± 1.94% analgesic activity at 2 hours post-administration in an experimental model. mdpi.com Another study on methylamino-substituted 2-phenylquinazolinones found analgesic activity ranging from 43 ± 0.51% to 61 ± 1.08%. mdpi.com These findings underscore the consistent interest in the quinazoline scaffold for developing new analgesic compounds. mdpi.comnih.gov

Compound/Derivative ClassAnalgesic Activity (% at 2h, 20 mg/kg)Reference
2-amino-5,6-dihydrobenzo[h]quinazolinesReported as analgesic agents nih.gov
2-amino-substituted 3-(4-methoxyphenyl) quinazolinone (with ethylpropylidene)73 ± 1.94% mdpi.com
Methylamino substituted 2-phenylquinazolinones43 ± 0.51% to 61 ± 1.08% mdpi.com
2-benzylamino-3-phenylquinazolinone55 ± 0.36% mdpi.com

The quinazoline and quinazolinone skeletons are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets, resulting in a broad spectrum of pharmacological activities. mdpi.comnih.govrsc.org These nitrogen-containing fused heterocyclic compounds are integral to over 200 naturally occurring alkaloids and numerous synthetic molecules with therapeutic applications. bohrium.com

Beyond the specific activities already detailed, the quinazoline framework is associated with a diverse range of other biological properties. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, antihypertensive, antimalarial, and antidiabetic activities. mdpi.comrsc.orgnih.govbenthamdirect.com The versatility of the quinazoline ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune its pharmacological profile and develop derivatives with enhanced potency and selectivity for specific biological targets. nih.govbenthamdirect.com This structural adaptability has sustained the interest in quinazoline-based compounds as a foundational element for the design and discovery of new therapeutic agents for a multitude of diseases. rsc.orgbohrium.com

Structure Activity Relationship Sar Studies and Rational Design of 5,6 Dihydrobenzo H Quinazolin 2 Amine Derivatives

Identification of Crucial Structural Elements for Biological Potency

The foundational scaffold of 5,6-dihydrobenzo[h]quinazolin-2-amine is a key determinant of its biological activity. This tetracyclic system provides a rigid framework that correctly orients essential pharmacophoric features for interaction with biological targets. Research has demonstrated that the core quinazoline (B50416) ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.

For this specific scaffold, the presence of the 2-amino group is a critical element for various biological activities. It often serves as a key hydrogen bond donor, anchoring the molecule within the active site of a target protein. Furthermore, the partially saturated A-ring (the 5,6-dihydro feature) imparts a three-dimensional character to the otherwise planar aromatic system, which can be crucial for fitting into specific binding pockets and achieving selectivity. Modifications to this core, such as the introduction of additional substituents, are then used to fine-tune the potency and pharmacological profile.

Influence of Substituent Nature and Position on Activity Profile

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the tetracyclic core. Strategic placement of different functional groups has led to the discovery of compounds with distinct and potent activities, ranging from anti-inflammatory to antiplatelet effects.

One key area of investigation has been anti-inflammatory and anti-neuroinflammatory activity. A structure-activity relationship analysis revealed that specific substitutions on both the A-ring and an appended D-ring (a phenyl ring attached to the 2-amino group) are critical for potency. For instance, a derivative featuring a fluorine atom at the 7-position of the benzo[h]quinazoline core and a methoxy (B1213986) group at the 3-position of the D-ring (Compound 17 in a specific study) demonstrated superior anti-neuroinflammatory potential by effectively inhibiting the secretion of cytokines such as TNF-α and IL-6. nih.gov This highlights the synergistic effect of having an electron-withdrawing group on one part of the molecule and an electron-donating group on another.

Further modifications to the core scaffold have yielded compounds with different pharmacological profiles. The introduction of a second amino group at the 4-position of the quinazoline ring transforms the molecule into a potent antiplatelet and anti-inflammatory agent. nih.gov This 2,4-diamino substitution pattern results in compounds with strong ASA-like antiplatelet activity and anti-inflammatory effects comparable in some cases to the standard drug indomethacin. nih.govimperial.ac.uk

The following table summarizes the influence of key substitutions on the biological activity of the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold.

Compound IDCore StructureKey SubstitutionsBiological ActivityReference
Derivative A This compound7-Fluoro (A-ring) & 3-Methoxy (D-ring)Potent Anti-neuroinflammatory (Inhibition of TNF-α & IL-6) nih.gov
Derivative B 5,6-Dihydrobenzo[h]quinazoline2,4-DiaminoPotent Antiplatelet & Anti-inflammatory nih.govimperial.ac.uk

Rational Design Principles for Enhanced Selectivity and Efficacy

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases contains distinct hydrophobic regions that can be exploited in inhibitor design to achieve high potency and selectivity. The 5,6-dihydrobenzo[h]quinazoline scaffold has proven to be a suitable template for developing kinase inhibitors, notably against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov

The rational design of these inhibitors involves structure-based approaches where derivatives are synthesized to fit optimally into the FLT3 active site. imperial.ac.uknih.gov Specific hydrophobic side chains are appended to the core scaffold to occupy hydrophobic pockets adjacent to the primary binding site. This strategy aims to increase the binding affinity and residence time of the inhibitor, leading to enhanced efficacy. Several 5,6-dihydrobenzo[h]quinazoline derivatives have shown potent inhibitory activity against mutated FLT3 and significant antiproliferative effects in AML cell lines. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group in a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. While specific examples directly pertaining to the this compound core are emerging, this principle is widely applied to the broader class of condensed quinazolines. For instance, replacing a specific chemical moiety with a bioisostere can alter properties like hydrogen bonding capacity, lipophilicity, and electron distribution, which can significantly impact target binding and selectivity.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing critical insights into SAR and guiding the rational design of new compounds. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to study this compound and related quinazoline analogs. nih.govrsc.org

Molecular docking simulations are used to predict the preferred binding orientation of a derivative within the active site of its biological target. For derivatives targeting the NF-κB pathway, docking studies can elucidate the specific amino acid residues that the compound interacts with, such as through hydrogen bonds or hydrophobic interactions. nih.gov These simulations help to explain the observed biological activity at a molecular level and provide a structural basis for the SAR. For example, docking can reveal why a particular substituent enhances potency by showing that it forms an additional favorable interaction with the target protein. nih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com By analyzing various physicochemical properties and structural descriptors, QSAR models can predict the activity of novel, unsynthesized compounds. cncb.ac.cn This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For quinazoline derivatives, QSAR models have been developed to predict activities such as cytotoxicity against cancer cell lines, helping to guide the design of new potential anticancer agents. nih.gov

Mechanistic Investigations and Molecular Basis of Action for 5,6 Dihydrobenzo H Quinazolin 2 Amine

Identification and Characterization of Molecular Targets

Investigations into the mechanism of action of derivatives of 5,6-dihydrobenzo[h]quinazolin-2-amine have identified the nuclear factor kappa B (NF-κB) signaling pathway as a primary molecular target. nih.govresearchgate.netnih.gov NF-κB is a critical protein complex that regulates immune responses and inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of inflammatory genes. nih.gov

Studies have shown that derivatives of this compound effectively inhibit this pathway. nih.govresearchgate.net Furthermore, these compounds have been observed to downregulate the expression of components of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, including NLRP3 itself, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

Molecular Docking Studies for Ligand-Target Interactions

While the precise molecular docking studies for this compound with its identified targets are not extensively detailed in the available literature, docking studies on other quinazoline (B50416) analogues targeting the NF-κB pathway have been performed. nih.govnih.gov These computational studies aim to elucidate the binding affinity and interactions between the small molecule inhibitors and their protein targets. For instance, docking studies with other quinazolinone derivatives have explored their binding to the DNA-binding site of the p50 subunit of NF-κB. nih.govnih.gov Such studies have identified key amino acid residues that are important for the interaction, including Arg54, Arg56, Tyr57, Cys59, and Glu60. nih.gov These analyses suggest that the quinazoline scaffold can fit into the binding pocket of NF-κB subunits, thereby potentially blocking their function. However, specific binding energy values and detailed interaction maps for this compound are not currently available.

In Vitro Biochemical and Biophysical Technologies for Target Engagement

Specific data from in vitro biochemical and biophysical assays, such as Förster resonance energy transfer (FRET), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to confirm the direct target engagement of this compound with components of the NF-κB pathway or the NLRP3 inflammasome are not described in the reviewed scientific literature. The characterization of its mechanism has primarily been elucidated through cell-based assays.

Cellular Pathway Modulation Studies

The modulatory effects of this compound derivatives on cellular pathways have been investigated, primarily in the context of inflammation. The central finding is the significant inhibition of the NF-κB signaling pathway. nih.govresearchgate.net

Key Research Findings on Cellular Pathway Modulation by this compound Derivatives:

Pathway ComponentObserved EffectCellular ContextReference
Phosphorylation of IκBαSignificantly reducedLipopolysaccharide (LPS)-stimulated BV2 microglial cells nih.govnih.gov
Phosphorylation of p65Significantly reducedNot specified nih.gov
Expression of NLRP3DownregulatedNot specified nih.gov
Expression of ASCDownregulatedNot specified nih.gov
Expression of Caspase-1DownregulatedNot specified nih.gov

These studies demonstrate that derivatives of this compound interfere with the upstream signaling events of the NF-κB pathway, specifically the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the active NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory genes. The downregulation of NLRP3 inflammasome components further contributes to the anti-inflammatory profile of these compounds. nih.gov

Pharmacodynamic Inhibition in Cellular Contexts

The pharmacodynamic effects of this compound derivatives have been characterized by their ability to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a cellular model for neuroinflammation, these compounds have been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Preclinical Evaluation and Translational Prospects of 5,6 Dihydrobenzo H Quinazolin 2 Amine Based Compounds

In Vitro Pharmacological Profiling

The in vitro evaluation of 5,6-Dihydrobenzo[h]quinazolin-2-amine-based compounds has revealed a diverse pharmacological profile, with significant activity observed in areas such as inflammation, cancer, and thrombosis.

A series of novel this compound derivatives have been synthesized and evaluated for their anti-neuroinflammatory properties. In a key study, these compounds were assessed for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Several derivatives demonstrated potent anti-neuroinflammatory effects by significantly reducing the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism of action for the most promising compounds was found to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov Specifically, fluorine-substituted derivatives showed enhanced anti-inflammatory activity and lower toxicity. nih.gov

In the realm of oncology, various N-arylbenzo[h]quinazolin-2-amines, derived from the core structure, have been subjected to cytotoxicity assays against a panel of human cancer cell lines. These studies have identified compounds with significant cytotoxic effects against cell lines such as human hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer. The antiproliferative activity of these derivatives highlights their potential as a basis for the development of new anticancer agents. Furthermore, certain 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This inhibitory activity has been shown to induce apoptosis in AML cell lines, suggesting a targeted therapeutic approach.

The antiplatelet activity of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazoline derivatives has also been a subject of investigation. These compounds have demonstrated the ability to inhibit platelet aggregation induced by various agonists in vitro. Their mechanism of action is thought to be linked to the inhibition of pathways involved in platelet activation and aggregation, indicating their potential as antithrombotic agents. nih.gov

Table 1: In Vitro Pharmacological Activities of Selected this compound Derivatives

Compound Type Pharmacological Activity Cell Line/Target Key Findings
Fluorine-substituted derivatives Anti-inflammatory BV2 microglia Reduced TNF-α and IL-6 secretion via NF-κB inhibition nih.gov
N-arylbenzo[h]quinazolin-2-amines Cytotoxicity Various cancer cell lines Demonstrated significant antiproliferative activity
FLT3 inhibitor derivatives Anticancer AML cell lines Potent inhibition of FLT3 and induction of apoptosis
2,4-diamino substituted derivatives Antiplatelet Human platelets Inhibition of platelet aggregation nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

The promising in vitro results of this compound-based compounds have led to their evaluation in various animal models to assess their in vivo efficacy. These studies are crucial for understanding the therapeutic potential and translational prospects of these compounds.

In the context of inflammation, derivatives of 5,6-dihydrobenzo[h]quinazoline have been investigated in rodent models of inflammation. For instance, in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation, oral administration of certain derivatives led to a significant reduction in paw swelling, comparable in some cases to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov These findings corroborate the in vitro anti-inflammatory data and suggest that these compounds can effectively modulate inflammatory processes in a living organism.

The antiplatelet and antithrombotic potential of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines has also been confirmed in vivo. In a mouse model of thrombosis, treatment with these compounds resulted in a significant delay in thrombus formation and a reduction in the size of the thrombus compared to control groups. This potent antiplatelet activity, described as being similar to that of aspirin, underscores the potential of these compounds in the prevention and treatment of thrombotic diseases. nih.gov

Furthermore, the antitumor efficacy of a novel quinazoline (B50416) derivative was evaluated in a gastric cancer xenograft model in mice. The study reported that the compound significantly decreased the average tumor volume and weight without affecting the body weight of the mice, indicating a favorable therapeutic window. The in vivo antitumor effect was found to be better than that of the standard chemotherapeutic agent 5-fluorouracil.

Table 2: Summary of In Vivo Efficacy Studies of this compound Derivatives

Compound Type Animal Model Disease Area Outcome
Anti-inflammatory derivatives Carrageenan-induced paw edema in rats Inflammation Significant reduction in paw edema nih.gov
2,4-diamino substituted derivatives Mouse model of thrombosis Thrombosis Delayed thrombus formation and reduced thrombus size nih.gov
Anticancer quinazoline derivative Gastric cancer xenograft in mice Cancer Significant reduction in tumor volume and weight

Toxicological Considerations and Safety Margin in Drug Development

The preclinical evaluation of any potential drug candidate must include a thorough assessment of its toxicological profile to determine its safety margin. For this compound-based compounds, preliminary toxicological studies have been conducted, providing initial insights into their safety.

In vitro cytotoxicity studies on normal human cell lines are often the first step in assessing the safety of new compounds. Notably, some N-arylbenzo[h]quinazolin-2-amines that exhibited cytotoxicity against cancer cell lines showed no effect on normal human fibroblasts at the highest tested concentrations, suggesting a degree of selectivity for cancer cells.

Acute toxicity studies in animal models provide crucial information about the potential for overdose and the immediate adverse effects of a compound. For a novel quinazoline derivative with potent antitumor activity, an acute toxicity assay in mice revealed no deaths or obvious pathological damage, indicating a low level of acute toxicity. In a separate study, a different quinazoline derivative was assessed for its acute toxicity and was classified under toxicity class 5, with a lethal dose (LD50) greater than 5000 mg/kg, suggesting a very low acute toxicity profile.

Genotoxicity is a critical aspect of toxicological evaluation, as it assesses the potential of a compound to damage genetic material. Studies on some quinazoline derivatives have been conducted to evaluate their genotoxic potential. For instance, a study on 2,3-substituted quinazolinones found that the tested compounds were not genotoxic and even showed protective effects against DNA damage induced by oxidative stress.

While these initial findings are encouraging, a comprehensive toxicological evaluation is necessary for any this compound-based compound intended for clinical development. This would include repeated-dose toxicity studies to assess the effects of long-term exposure, as well as more extensive genotoxicity, reproductive toxicity, and carcinogenicity studies to fully characterize the safety profile and establish a reliable safety margin for human use. nih.gov

Table 3: Toxicological Data for Selected Quinazoline Derivatives

Compound Type Study Type Model Key Findings
N-arylbenzo[h]quinazolin-2-amines In vitro cytotoxicity Normal human fibroblasts No effect at the highest tested concentration
Anticancer quinazoline derivative Acute toxicity Mice No death or obvious pathological damage observed
Quinazoline derivative Acute toxicity Not specified LD50 > 5000 mg/kg (Toxicity Class 5)
2,3-substituted quinazolinones Genotoxicity In vitro assays Not genotoxic; protective against DNA damage

Emerging Research Frontiers and Future Directions for 5,6 Dihydrobenzo H Quinazolin 2 Amine

Development of Next-Generation Therapeutic Candidates

The development of next-generation therapeutic candidates from the 5,6-dihydrobenzo[h]quinazolin-2-amine core is an active area of research, focusing on enhancing potency, selectivity, and targeting novel biological pathways. By systematically modifying the core structure, researchers aim to optimize the pharmacological properties of these derivatives.

Detailed structure-activity relationship (SAR) studies are crucial to this effort. For instance, research on 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives, a related scaffold, revealed that the addition of specific substituents significantly impacts their anticancer activity. nih.gov It was found that compounds featuring trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups at the 4-position of the phenyl ring, combined with a 3'- or 4'-hydroxyphenyl group at the 2-position, exhibited potent inhibition of topoisomerase IIα and strong anti-proliferative effects in cancer cell lines. nih.gov

In another study, novel 5,6-dihydrobenzo[h]quinazoline (B11911934) derivatives were synthesized and identified as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating significant antifungal activity. nih.gov The most effective compounds from this series showed inhibitory activity superior to the commercial fungicide fluquinconazole, highlighting the potential for developing new agrochemicals. nih.govnih.gov Furthermore, other derivatives have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. aacrjournals.org These findings underscore the scaffold's adaptability for creating targeted therapies against a range of diseases.

Derivative ClassTargetKey Structural Modifications for Enhanced ActivityTherapeutic Potential
Diphenyl-dihydrobenzo(h)quinolin-amines Topoisomerase IIα-CF3 and -OCF3 groups at the 4-position; 3'- or 4'-hydroxyphenyl at the 2-position. nih.govAnticancer nih.gov
Azole-dihydrobenzo[h]quinazolines Succinate Dehydrogenase (SDH)Specific azole substitutions leading to EC50 values as low as 0.185 µg/mL. nih.govAntifungal nih.gov
N,6-diphenyl-dihydrobenzo[h]quinazolin-amines Fibroblast Growth Factor Receptors (FGFR)Modifications based on in silico design to fit hydrophobic motifs of the kinase. aacrjournals.orgAnticancer aacrjournals.org
2,4-diamino-dihydrobenzo[h]quinazolines Prostaglandin-Endoperoxide SynthasesInsertion of amino groups at positions 2 and 4. nih.govAnti-inflammatory, Antiplatelet nih.gov

Potential for Combination Therapies

While direct research into combination therapies specifically involving this compound is still emerging, the broader class of quinazoline (B50416) derivatives has shown significant promise in this area, particularly in oncology. The rationale for combination therapy is to target multiple signaling pathways simultaneously, which can lead to synergistic effects and overcome drug resistance.

Quinazoline-based kinase inhibitors, for example, are often explored in dual-inhibitor strategies. nih.govnih.gov A common approach is to create hybrid molecules that incorporate a quinazoline scaffold with another pharmacophore to inhibit multiple targets. For instance, dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) have been developed from quinazoline scaffolds. mdpi.commdpi.com This strategy is designed to inhibit both tumor growth and angiogenesis.

Another promising avenue is the development of dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which combines the antiproliferative effects of PI3K inhibition with the epigenetic modulation of HDAC inhibition. nih.gov The success of these strategies with related quinazoline compounds strongly suggests a future direction for derivatives of this compound, potentially combining them with other targeted agents or chemotherapy to enhance therapeutic outcomes in complex diseases like cancer.

Innovations in Compound Screening Paradigms

The discovery of novel bioactive this compound derivatives is being accelerated by innovations in compound screening. Traditional high-throughput screening (HTS) is being supplemented and, in some cases, replaced by more sophisticated and information-rich methods.

Virtual Screening: This computational technique allows researchers to screen vast libraries of virtual compounds against a specific biological target, prioritizing a smaller, more promising set of molecules for synthesis and laboratory testing. mdpi.com This approach saves significant time and resources. For quinazoline derivatives, virtual screening has been used to identify potential inhibitors of various enzymes. mdpi.com

High-Content Screening (HCS): Unlike traditional methods that measure a single endpoint, HCS uses automated microscopy and image analysis to simultaneously assess multiple cellular parameters (e.g., cell morphology, protein localization, apoptosis markers). This provides a more detailed understanding of a compound's biological effects and mechanism of action early in the discovery process.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without a priori knowledge of the specific molecular target. mdpi.com Phenotypic screens have been instrumental in identifying quinazolinone derivatives with potent antimalarial activity. mdpi.com

These advanced screening paradigms, often used in combination, allow for a more efficient and intelligent selection of drug candidates, moving beyond simple activity assays to a deeper understanding of a compound's biological impact. aacrjournals.org

Screening MethodDescriptionApplication for Quinazoline-like Scaffolds
Virtual Screening Computational filtering of large compound libraries to identify molecules that are likely to bind to a drug target.Used to identify potential antituberculosis agents and cholinesterase inhibitors from quinazolinone libraries. mdpi.com
High-Content Screening (HCS) Automated imaging and analysis to measure multiple phenotypic parameters in cells, providing mechanistic insights.Employed to evaluate the anticancer activity and cellular toxicity of novel benzoimidazoquinazoline derivatives.
Phenotypic Screening Identifies compounds that induce a desired change in cellular or organismal phenotype, without pre-selecting a target.A high-throughput phenotypic screen led to the discovery of potent quinazolinone-based antimalarial compounds. mdpi.com

Application of Machine Learning and Advanced Computational Approaches in Drug Discovery

Machine learning (ML) and other advanced computational methods are revolutionizing the drug discovery pipeline for quinazoline-based compounds. researchgate.net These tools are applied from initial hit identification to lead optimization, providing predictive insights that guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and ML techniques to correlate the chemical structure of compounds with their biological activity. frontiersin.org For quinazoline derivatives targeting EGFR, 3D-QSAR models have been developed to predict their inhibitory efficacy and guide the design of more potent inhibitors by analyzing the electrostatic and steric field requirements for optimal binding. frontiersin.org

Molecular Docking and Dynamics: These simulation techniques predict how a compound will bind to the active site of a target protein and assess the stability of the resulting complex. researchgate.net Molecular docking has been used to elucidate the binding modes of benzoquinazoline derivatives with microbial enzymes, helping to explain their antimicrobial activity. nih.gov Molecular dynamics simulations further refine this by modeling the movement of the protein and ligand over time.

Machine Learning for De Novo Design: Generative ML models can design entirely new molecules with desired properties. These algorithms learn the underlying rules of chemical structures and pharmacological activity from existing data to propose novel quinazoline derivatives that are optimized for specific targets. mdpi.com ML-based approaches are also used to improve the accuracy of docking scores and predict pharmacokinetic profiles. mdpi.com

The integration of these computational approaches significantly accelerates the design-synthesize-test cycle, enabling a more rapid and cost-effective discovery of next-generation drugs based on the this compound scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used method involves Claisen-Schmidt condensation followed by Michael addition to form the bicyclic core. For example, 3,4-dihydronaphthalen-1(2H)-one derivatives are condensed with guanidine hydrochloride in ethanolic potassium hydroxide (1% KOH) under reflux to yield the quinazolin-2-amine scaffold . Optimization includes adjusting reaction time, temperature (e.g., 100°C for enaminone formation), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of dihydronaphthalenone to guanidine hydrochloride) . Purity is monitored via TLC, and recrystallization in ethanol is often employed for final purification .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, dihedral angles, and substituent effects. For instance, crystal structures reveal that the This compound core adopts a planar conformation, with substituents like fluorine or methoxy groups influencing coplanarity (e.g., dihedral angles of 8.4°–47.86° between substituents and the central pyrimidine ring) . Spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR) and HRMS are used to confirm molecular weight and functional groups .

Q. What preliminary biological assays are used to evaluate the activity of this compound?

  • Methodological Answer : Initial screening focuses on kinase inhibition assays , particularly targeting FGFR isoforms. Biochemical IC50_{50} values are determined using ATP-competitive assays at varying ATP concentrations (e.g., 0–1 mM ATP). For example, ARQ 087 (a derivative) showed IC50_{50} values of 1.8–4.5 nM against FGFR1–3 . Cellular assays, such as inhibition of FGFR auto-phosphorylation in cancer cell lines, are performed with Western blotting to validate target engagement .

Advanced Research Questions

Q. How can substituent modifications enhance the potency and selectivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide optimization. For instance:

  • Hydrophobic substituents (e.g., 2-fluorophenyl) occupy a unique hydrophobic pocket in the inactive conformation of FGFR1, improving selectivity by 10-fold compared to type II inhibitors .
  • Methoxy or trifluoromethyl groups enhance solubility and bioavailability. For example, 9-(2-chloroethoxy)-substituted derivatives exhibit better water solubility while maintaining nanomolar potency .
  • Fluorine substitution at position 9 improves metabolic stability and binding affinity (e.g., C–F bond length = 1.367 Å, contributing to hydrophobic interactions) .
  • A data table summarizing key modifications and effects:
Substituent PositionModificationEffect on IC50_{50}Selectivity (FGFR1 vs. Kinome)
Core (Position 2)–NH2_2Essential for hinge bindingHigh
Position 9–Br or –ClIC50_{50} ↓ 50%Moderate
Position 4–OCH3_3Solubility ↑ 2-foldNo change

Q. What computational strategies are effective in designing this compound-based inhibitors?

  • Methodological Answer :

  • Homology modeling of kinase inactive conformations (e.g., FGFR2) identifies hydrophobic pockets distinct from ATP-binding sites. Docking studies (using ICM or Accelrys software) prioritize scaffolds with high predicted binding energy .
  • Pharmacophore modeling highlights critical interactions: (i) bidentate hinge binding via the aminopyrimidine group, (ii) hydrophobic interactions with gatekeeper residues (e.g., Val561 in FGFR1), and (iii) steric complementarity with the G-loop .
  • Molecular dynamics simulations (e.g., 100 ns trajectories) assess stability of inhibitor-kinase complexes, with RMSD < 2 Å indicating robust binding .

Q. How can contradictory data on inhibition mechanisms (e.g., ATP-competitive vs. allosteric) be resolved?

  • Methodological Answer : Contradictions arise from differences in kinase conformations (active vs. autoinhibited) studied. To resolve:

  • Kinetic assays (e.g., varying ATP concentrations) with analysis via DynaFit software determine inhibition mode. ARQ 087 was confirmed as ATP-competitive (lowest AIC/BIC values for competitive model; Ki_i = 0.68–2.7 nM) .
  • Crystallography validates binding poses. For example, ARQ 069 binds the autoinhibited FGFR1 conformation, with the this compound core stabilizing a downward G-loop .
  • Cellular thermal shift assays (CETSA) confirm target engagement in physiological conditions, distinguishing ATP-competitive effects from off-target binding .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity screening across a panel of 100+ kinases (e.g., Reaction Biology KinomeScan) identifies off-target hits. Derivatives with <10% inhibition at 1 μM against non-FGFR kinases are prioritized .
  • Proteolytic profiling (e.g., fluorophosphonate-based probes) assesses non-kinase targets like serine hydrolases .
  • Covalent docking (e.g., cysteine-targeting warheads) reduces entropy-driven off-target binding by increasing residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydrobenzo[h]quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dihydrobenzo[h]quinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.